

Spectroscopic Profile of 3-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B1358128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-2-methoxyphenylboronic acid** ($C_7H_8BFO_3$), a key building block in medicinal chemistry and materials science. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from spectroscopic data of analogous compounds and established principles of NMR, IR, and MS.

Chemical Structure and Properties

- IUPAC Name: (3-Fluoro-2-methoxyphenyl)boronic acid
- Molecular Formula: $C_7H_8BFO_3$
- Molecular Weight: 169.95 g/mol [\[1\]](#)
- CAS Number: 762287-59-2[\[1\]](#)
- Physical Form: Solid[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluoro-2-methoxyphenylboronic acid**. These predictions are based on the analysis of structurally similar compounds, including various isomers of fluoro-methoxyphenylboronic acid and methoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.8 - 8.2	br s	2H	B(OH) ₂	Chemical shift can be variable and the peak may be broad; exchangeable with D ₂ O.
~ 7.3 - 7.5	m	1H	Ar-H	
~ 7.0 - 7.2	m	2H	Ar-H	
~ 3.8 - 4.0	s	3H	-OCH ₃	

Table 2: Predicted ^{13}C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Notes
~ 155 - 160 (d)	C-F	Doublet due to C-F coupling.
~ 145 - 150	C-OCH ₃	
~ 130 - 135	Ar-CH	
~ 120 - 125	Ar-CH	
~ 115 - 120 (d)	Ar-CH	Doublet due to C-F coupling.
~ 110 - 115	C-B(OH) ₂	Carbon attached to boron; peak may be broad.
~ 55 - 60	-OCH ₃	

Table 3: Predicted ¹⁹F and ¹¹B NMR Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Notes
¹⁹ F	~ -110 to -140	m	Referenced to CFCl ₃ . The exact shift is sensitive to the electronic environment.
¹¹ B	~ 28 - 33	br s	Referenced to BF ₃ ·OEt ₂ . The peak is expected to be broad due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H stretch (from B(OH) ₂)
2850 - 3000	Medium	C-H stretch (aromatic and methyl)
1600 - 1620	Medium	C=C stretch (aromatic)
1450 - 1500	Medium	C=C stretch (aromatic)
1320 - 1380	Strong	B-O stretch
1250 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Strong	C-F stretch
650 - 750	Medium	B-C stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
170	High	[M] ⁺ (Molecular ion)
152	Medium	[M - H ₂ O] ⁺
124	Medium	[M - H ₂ O - CO] ⁺
96	Medium	[M - H ₂ O - CO - B(OH) ₂] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-2-methoxyphenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄) in an NMR tube. The choice of solvent can affect the chemical shifts.

- ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the aromatic and aliphatic regions.
- ¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- ¹⁹F NMR: Acquire the fluorine NMR spectrum. A standard one-pulse experiment is typically sufficient. The chemical shifts are referenced to an external standard, commonly CFCl₃.
- ¹¹B NMR: Acquire the boron NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A wider spectral width may be necessary.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small organic molecules and often results in fragmentation, providing structural information.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Fluoro-2-methoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for researchers utilizing **3-Fluoro-2-methoxyphenylboronic acid**, providing a foundational understanding of its expected

spectroscopic properties. For definitive structural confirmation, it is always recommended to acquire experimental data on the specific sample being used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Fluoro-2-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-2-methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358128#spectroscopic-data-for-3-fluoro-2-methoxyphenylboronic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

